3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal
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Overview
Description
3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal is an organic compound with the molecular formula C9H20O2Si. It is a derivative of propanal where the hydrogen atom on the hydroxyl group is replaced by a tert-butyl(dimethyl)silyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and the solvent used is often dimethylformamide (DMF) or acetonitrile . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal involves its role as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propanol
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal is unique due to its specific structure, which combines the properties of both an aldehyde and a silyl ether. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
147974-20-7 |
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Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanal |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h8-12H,6-7H2,1-5H3 |
InChI Key |
ZNBMGNUWXYAVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
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